2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

Anticancer Structure-Activity Relationship Fluorine positional isomer

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one (CAS 1256037-40-7) is a synthetic 2-phenylquinolin-4-one (2-PQ) derivative bearing a 2-fluorophenyl substituent at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. It belongs to a class of fluorophenylquinolinones originally explored as antitumor agents targeting tyrosine kinase signaling, with the structurally related clinical candidate CHM-1-P-Na emerging from the same scaffold program.

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
Cat. No. B11714618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one
Molecular FormulaC16H12FNO3
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)O
InChIInChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-4-2-3-5-10(9)17/h2-8,20H,1H3,(H,18,19)
InChIKeyJMRVRUBXANVVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one: A 5-Hydroxy-6-Methoxy-2-Phenylquinolin-4-one for Anticancer Drug Discovery


2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one (CAS 1256037-40-7) is a synthetic 2-phenylquinolin-4-one (2-PQ) derivative bearing a 2-fluorophenyl substituent at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position [1]. It belongs to a class of fluorophenylquinolinones originally explored as antitumor agents targeting tyrosine kinase signaling, with the structurally related clinical candidate CHM-1-P-Na emerging from the same scaffold program [2]. The compound is also referred to as compound 3a in the primary medicinal chemistry literature [1].

Why 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one Cannot Be Replaced by Other 2-Phenylquinolin-4-ones


Within the 2-phenylquinolin-4-one chemotype, small structural changes produce large, non-linear variations in antitumor potency and cell-line selectivity. The position of the fluorine atom on the phenyl ring alone alters IC50 values by 20- to 200-fold across human cancer cell lines [1]. Similarly, regioisomeric shifts in the quinolinone hydroxyl/methoxy substitution pattern—from 5-hydroxy-6-methoxy (3a) to 7-hydroxy-6-methoxy (5a) or 5,6-dihydroxy (4a)—substantially degrade cytotoxic activity [1]. These steep structure–activity relationships mean that a generic procurement of any “fluorophenylquinolinone” or “hydroxy-methoxyquinolinone” analog cannot ensure equivalent biological performance; the precise substitution fingerprint of the 2-fluorophenyl, 5-hydroxy, 6-methoxy combination is the driver of the compound's activity profile.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one Versus Closest Analogs


Cytotoxic Potency Advantage Over the 4-Fluoro Positional Isomer (3c) Across Four Human Cancer Cell Lines

In a head-to-head cytotoxicity screen against HL-60 (leukemia), HCT116 (colon), Hep3B (liver), and H460 (lung) human tumor cell lines, the 2-fluorophenyl isomer (3a, the target compound) exhibited 20- to 220-fold greater potency than the corresponding 4-fluorophenyl isomer (3c) [1]. This intra-class comparison isolates the effect of fluorine position on the pendant phenyl ring while holding the quinolinone core (5-hydroxy-6-methoxy) constant, demonstrating that the 2-fluoro orientation is critical for target engagement.

Anticancer Structure-Activity Relationship Fluorine positional isomer

Cell-Line-Dependent Potency Differentiation Between 2-Fluoro (3a) and 3-Fluoro (3b) Isomers

The 2-fluorophenyl isomer (3a) and 3-fluorophenyl isomer (3b) show similar overall potency ranges but diverge in cell-line-specific activity. In the same four-cell-line panel, 3a was more potent than 3b against HCT116 (0.05 vs. 0.07 µM) and Hep3B (0.05 vs. 0.07 µM), whereas 3b was more potent against HL-60 (0.03 vs. 0.07 µM) and H460 (0.08 vs. 0.11 µM) [1]. This inversion of potency rank order across cell lines indicates that fluorine position modulates, rather than simply attenuates, biological activity, which may reflect differential interactions with kinase targets such as IGF-1R [1].

Anticancer Cell-line selectivity Fluorine regioisomer

Superiority of 5-Hydroxy-6-Methoxy Substitution Over 5,6-Dihydroxy and 7-Hydroxy-6-Methoxy Patterns

Within the 2-fluorophenyl subseries (a-series), changing the quinolinone substitution from 5-hydroxy-6-methoxy (3a) to 5,6-dihydroxy (4a) or 7-hydroxy-6-methoxy (5a) consistently reduces cytotoxic potency. The 4a and 5a analogs showed markedly higher IC50 values across the same four-cell-line panel, with 4a exceeding 100 µM against Hep3B and H460, and 5a exceeding 100 µM against all four lines [1]. This class-level pattern establishes that the 5-hydroxy-6-methoxy arrangement is the optimal pharmacophoric substitution among the tested oxygenated quinolinone cores.

Anticancer Quinolinone SAR Substitution pattern

Differentiated Positioning Relative to the Clinical Candidate CHM-1: Scaffold and Prodrug Feasibility

The earlier clinical candidate CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one) shares the 2-fluorophenyl substituent with 3a but carries a methylenedioxy rather than a hydroxy-methoxy pattern on the quinolinone core. CHM-1 showed an IC50 of 0.08 µM against HL-60 and 0.14 µM against H460, compared to 0.07 µM and 0.11 µM for 3a, respectively [1]. Critically, the 5-hydroxy group in 3a provides a synthetic handle for phosphate prodrug formation—a strategy successfully demonstrated for the 3-fluoro analog (3b → 15, which exceeded doxorubicin in a Hep3B xenograft model) [1][2]. The methylenedioxy scaffold of CHM-1 lacks this direct phosphorylation site, making 3a a strategically distinct lead for prodrug development.

Anticancer drug discovery Prodrug Lead scaffold comparison

Highest-Confidence Research and Procurement Applications for 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one


Chemical Probe for Fluorine Positional Isomer SAR in 2-Phenylquinolin-4-one Anticancer Programs

The compound serves as the 2-fluoro reference point within the 5-hydroxy-6-methoxyquinolin-4-one isomeric triad (3a, 3b, 3c). Procurement of all three positional isomers enables precise quantification of how fluorine position on the pendant phenyl ring modulates cytotoxic potency and cell-line selectivity, as directly demonstrated by the 20- to 220-fold potency spread between 3a (2-F) and 3c (4-F) across HL-60, HCT116, Hep3B, and H460 lines [1].

Lead Compound for Colon or Liver Cancer-Focused Quinolinone Optimization

In the head-to-head cytotoxicity dataset, 3a outperformed the more extensively profiled 3-fluoro analog 3b specifically against HCT116 colon cancer (IC50 0.05 vs. 0.07 µM) and Hep3B hepatocellular carcinoma (IC50 0.05 vs. 0.07 µM) cell lines [1]. Medicinal chemistry teams targeting these indications may rationally select 3a as the preferred starting scaffold over 3b, leveraging its ~1.4-fold potency advantage in these disease-relevant models.

Phosphate Prodrug Precursor for In Vivo Antitumor Evaluation

The free 5-hydroxy group in 3a provides a direct conjugation site for phosphate prodrug synthesis, a strategy that converted the 3-fluoro analog 3b into sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (15), which exceeded doxorubicin in a Hep3B xenograft model [1][2]. Procuring 3a enables parallel exploration of phosphate prodrug candidates bearing the 2-fluorophenyl pharmacophore, for which no published prodrug data currently exist, representing a clear opportunity for novel composition-of-matter intellectual property.

Reference Standard for Differentiating 5-Hydroxy-6-Methoxy from Other Quinolinone Substitution Patterns

The quantitative SAR data establish 3a as the benchmark for the 5-hydroxy-6-methoxy pattern, which is unequivocally superior to the 5,6-dihydroxy (4a: up to >100-fold less potent) and 7-hydroxy-6-methoxy (5a: up to >1000-fold less potent) substitution patterns [1]. Any screening library or SAR project involving 2-phenylquinolin-4-ones should include 3a as the positive control for this specific substitution topology.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.